(2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid
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Overview
Description
(2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its unique structure, featuring a pyrrolidine ring with a tert-butoxycarbonyl protecting group and a phenyl group, makes it a valuable building block in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a suitable phenylating agent reacts with the pyrrolidine ring.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyrrolidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc protecting group can influence the compound’s reactivity and stability, affecting its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-rel-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.
(2R,3R)-rel-1-(tert-Butoxycarbonyl)-3-ethylpyrrolidine-2-carboxylic acid: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
(2R,3R)-1-(tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid is unique due to the presence of the phenyl group, which can enhance its interaction with aromatic systems in biological molecules. This makes it particularly valuable in the synthesis of pharmaceuticals and other biologically active compounds.
Properties
IUPAC Name |
(2R,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVFMMJOXRYVKX-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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